Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate
Overview
Description
Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate is a chemical compound with the molecular formula C11H12BrNO3. It is characterized by the presence of a methoxyimino group and a bromomethylphenyl group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate can be synthesized from methyl 2-(methoxyimino)-2-o-tolylacetate. The synthesis involves the bromination of the methyl group on the phenyl ring, followed by esterification to form the final product . The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.
Condensation Reactions: It can react with aryl ketoximes to produce complex molecules with potential biological activities.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted phenylacetates, oximes, and amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of strobilurin derivatives, which are known for their fungicidal properties.
Biological Studies: The compound and its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.
Industrial Applications: It is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and ability to form complex molecules.
Mechanism of Action
The mechanism of action of methyl methoxyimino-(2-bromomethylphenyl)acetate involves its interaction with biological targets through its functional groups. The methoxyimino group can form hydrogen bonds and interact with active sites of enzymes, while the bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of active metabolites. These interactions can disrupt the normal functioning of biological systems, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methoxyimino)-2-phenylacetate: Similar structure but lacks the bromomethyl group.
Methyl 2-(methoxyimino)-2-(2-methylphenyl)acetate: Similar structure with a methyl group instead of a bromomethyl group.
Uniqueness
Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activities.
Properties
IUPAC Name |
methyl 2-[2-(bromomethyl)phenyl]-2-methoxyiminoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPXOYHMGOQPIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213029 | |
Record name | Methyl 2-(bromomethyl)-α-(methoxyimino)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501213029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115199-26-3 | |
Record name | Methyl 2-(bromomethyl)-α-(methoxyimino)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115199-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(bromomethyl)-α-(methoxyimino)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501213029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, 2-(bromomethyl)-α-(methoxyimino)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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